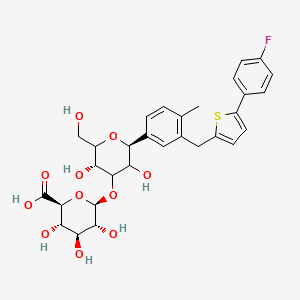
Canagliflozin 3-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canagliflozin 3-Glucuronide is a metabolite of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Canagliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This metabolite is formed through the glucuronidation process, which involves the addition of glucuronic acid to Canagliflozin, making it more water-soluble and easier to excrete.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin 3-Glucuronide involves the glucuronidation of Canagliflozin. This process is typically carried out using UDP-glucuronic acid as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for the enzymatic reaction. The use of recombinant UGT enzymes can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Canagliflozin 3-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to Canagliflozin, facilitated by UGT enzymes. The compound can also undergo hydrolysis under certain conditions, breaking down into Canagliflozin and glucuronic acid.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UGT enzymes, buffer systems (e.g., phosphate buffer), optimal pH (around 7.4), and temperature (37°C).
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Major Products
The primary product of the glucuronidation reaction is this compound. Hydrolysis of this compound yields Canagliflozin and glucuronic acid.
科学研究应用
Canagliflozin is an orally active renal sodium-glucose co-transporter 2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM) . Canagliflozin's safety has been studied in patients with type 2 diabetes .
Pharmacokinetics of Canagliflozin
- It has a similar pharmacokinetic profile in healthy adults and patients with T2DM .
- Time to attain peak plasma concentrations vary .
Mechanism of Action
- Canagliflozin inhibits SGLT2 activity, decreasing renal glucose reabsorption and increasing urinary glucose excretion, thereby reducing plasma glucose .
- It increases insulin sensitivity, decreases gluconeogenesis, reduces body weight (approximately 300-400 kcal/day), and improves β-cell function .
Canagliflozin-3-O-β-D-Glucuronide
- Canagliflozin is glucuronidated mainly by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites .
- One such metabolite is Canagliflozin-3-O-β-D-Glucuronide .
Clinical Trials and Safety
- The safety of canagliflozin has been evaluated in clinical trials involving thousands of patients with type 2 diabetes .
- Commonly reported adverse reactions include hypoglycemia (especially in combination with insulin or a sulphonylurea), vulvovaginal candidiasis, urinary tract infection, and polyuria .
Canagliflozin and Renal Impairment
- Canagliflozin's activity depends on renal function .
- Patients with moderate renal impairment may exhibit diminished responses to canagliflozin .
- A higher percentage of patients receiving canagliflozin experience a >30% reduction in eGFR from baseline compared to placebo, particularly in those with eGFR >=40 mL/min/1.73m2 .
作用机制
Canagliflozin 3-Glucuronide exerts its effects primarily through its parent compound, Canagliflozin. Canagliflozin inhibits the SGLT2 co-transporter in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This leads to lower blood glucose levels in patients with type 2 diabetes. The glucuronidation of Canagliflozin enhances its solubility and facilitates its excretion from the body.
相似化合物的比较
Similar Compounds
- Dapagliflozin 3-Glucuronide
- Empagliflozin 3-Glucuronide
- Ertugliflozin 3-Glucuronide
Comparison
Canagliflozin 3-Glucuronide, like its counterparts, is a metabolite formed through glucuronidation. Canagliflozin is unique in its chemical structure, which includes a thiophene ring, distinguishing it from other SGLT2 inhibitors. This structural difference may influence its pharmacokinetic properties and metabolic pathways, making it distinct in its efficacy and safety profile.
属性
分子式 |
C30H33FO11S |
|---|---|
分子量 |
620.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1 |
InChI 键 |
TYOYRLJPOYQWCE-RRCUNSKQSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















